

An In-depth Technical Guide to Vaccarin (CAS: 53452-16-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vaccarin C

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaccarin (CAS number 53452-16-7), a flavonoid glycoside primarily isolated from the seeds of *Vaccaria segetalis*, has garnered significant attention in biomedical research.^{[1][2]} This document provides a comprehensive technical overview of Vaccarin, summarizing its chemical properties, biological activities, and mechanisms of action. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

Vaccarin is a complex molecule with the chemical formula $C_{32}H_{38}O_{19}$ and a molecular weight of approximately 726.63 g/mol.^{[3][4][5]} Its structure consists of a flavonoid backbone glycosidically linked to sugar moieties. Key physicochemical properties are summarized in Table 1.

Property	Value	Source
CAS Number	53452-16-7	
Molecular Formula	C32H38O19	
Molecular Weight	726.63 g/mol	
Melting Point	209-211°C	
Density	1.82 g/cm ³	
Purity	≥98% (HPLC)	
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol. Limited solubility in EtOH.	

Biological Activities and Therapeutic Potential

Vaccarin exhibits a wide range of biological activities, making it a promising candidate for therapeutic development in various disease areas.

Angiogenesis and Vascular Protection

Vaccarin has been shown to promote neovascularization and protect vascular endothelial cells. It significantly enhances the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1). In vivo studies using a mouse Matrigel plug model have confirmed its ability to promote the formation of capillary-like structures. These effects are mediated, at least in part, through the activation of the Akt and ERK signaling pathways.

Metabolic Disorders

Vaccarin has demonstrated significant potential in the management of metabolic diseases, particularly type 2 diabetes mellitus (T2DM) and associated complications.

- **Insulin Sensitivity and Glucose Metabolism:** Vaccarin improves insulin resistance and steatosis by activating the AMPK signaling pathway. It also enhances glucose uptake in adipose tissue and skeletal muscle through the activation of the GPR120-PI3K/AKT/GLUT4 pathway.

- **Diabetic Nephropathy:** Studies have shown that **Vaccarin** can suppress diabetic nephropathy by inhibiting the EGFR/ERK1/2 signaling pathway, thereby reducing renal fibrosis, inflammation, and oxidative stress.

Lactation and Mammary Gland Physiology

Traditionally used for lactation insufficiency, recent studies have elucidated the molecular mechanisms behind this application. Vaccarin promotes the proliferation of bovine mammary epithelial cells and stimulates milk synthesis. This is achieved through the activation of the Prolactin receptor-PI3K signaling pathway. Furthermore, it has been shown to treat lactation insufficiency by modulating the ALKBH5-SFRP2-Wnt/ β -catenin signaling pathway.

Other Activities

Vaccarin also acts as a MAPK, NF- κ B, and NFAT inhibitor, which allows it to effectively block RANKL-induced osteoclastogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on Vaccarin.

Table 2: In Vitro Experimental Data

Cell Line	Parameter Measured	Vaccarin Concentration(s)	Duration	Outcome	Reference
HMEC-1	Proliferation	0.54-34.4 μ M	48 h	Increased proliferation activity	
HMEC-1	Migration & Tube Formation	1.08 and 2.15 μ M	24-48 h	Promoted migration and capillary lumen formation	
EA.hy926	Protection against H ₂ O ₂ induced injury	Not specified	Not specified	Selectively protected vascular endothelium	
Bovine Mammary Epithelial Cells (BMECs)	Proliferation & Milk Synthesis	0.5 μ g/ml	Not specified	Stimulatory effects on proliferation and milk synthesis	
3T3-L1	PI3K/AKT/GLUT4 signaling	Not specified	Not specified	Activation of the pathway	

Table 3: In Vivo Experimental Data

Animal Model	Dosage	Administration Route	Study Duration	Key Findings	Reference
Mouse Matrigel plug model	Daily oral administration	Oral	Not specified	Promoted neovascularization	
Sprague-Dawley Rats	200 mg/kg (single dose)	Oral gavage	Not specified	Metabolism study, identified parent compound and metabolites	
Sprague-Dawley Rats	1.21, 2.41, and 4.82 mg/kg	Intravenous	Not specified	Pharmacokinetic study	
Diet-induced obese mice	Not specified	Not specified	Not specified	Ameliorated obesity and insulin resistance	
Lactation insufficiency model rats	Not specified	Not specified	Not specified	Increased milk production and promoted PRL secretion	

Experimental Protocols

In Vitro Angiogenesis Assay

- Cell Culture: Human microvascular endothelial cells (HMEC-1) are cultured under standard conditions.

- **Proliferation Assay:** HMEC-1 cells are treated with varying concentrations of Vaccarin (e.g., 1.08 and 2.15 μ M). Cell proliferation is assessed using the sulforhodamine B (SRB) assay.
- **Migration Assay:** A wound-healing assay or a transwell migration assay is performed. HMEC-1 cells are grown to confluence, a "scratch" is made, and the rate of cell migration to close the gap is measured in the presence or absence of Vaccarin.
- **Tube Formation Assay:** HMEC-1 cells are seeded on a layer of Matrigel. The formation of capillary-like structures is observed and quantified after treatment with Vaccarin.
- **Western Blot Analysis:** To determine the mechanism of action, protein expression levels of key signaling molecules such as p-Akt, p-Erk, and CD31 are measured by Western blotting after cell lysis and protein quantification.

In Vivo Matrigel Plug Angiogenesis Assay

- **Animal Model:** Female mice are used for this model.
- **Procedure:** Matrigel, mixed with or without Vaccarin and angiogenic factors like Epidermal Growth Factor (EGF), is injected subcutaneously into the mice.
- **Analysis:** After a set period (e.g., 7-14 days), the Matrigel plugs are excised. Angiogenesis is quantified by measuring the hemoglobin content within the plugs, which is indicative of red blood cell infiltration into newly formed vessels. Immunohistochemistry is also performed on sections of the plug to detect endothelial cell markers like CD31, as well as signaling proteins like p-Akt and p-Erk.

Pharmacokinetic Study in Rats

- **Animal Model:** Male Sprague-Dawley rats are used.
- **Drug Administration:** Vaccarin is administered intravenously at different doses (e.g., 1.21, 2.41, and 4.82 mg/kg).
- **Sample Collection:** Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.
- **Sample Preparation:** Plasma samples are deproteinized, typically with methanol.

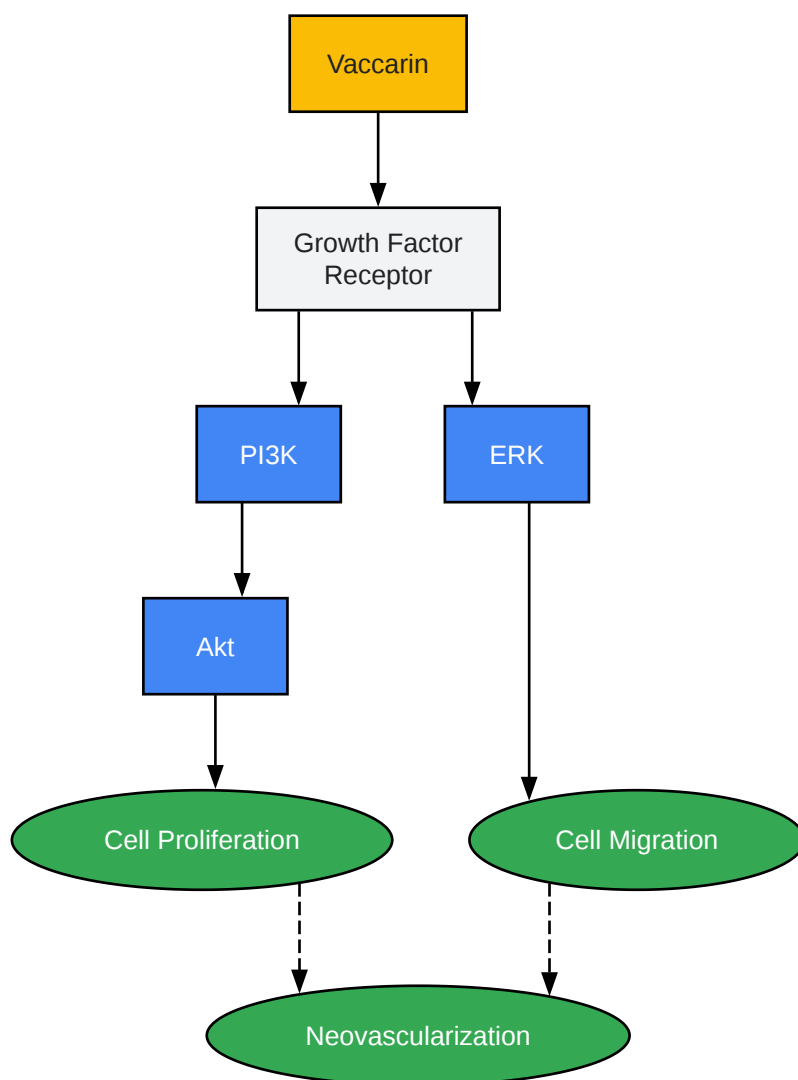
- **Quantification:** The concentration of Vaccarin in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A Venusil-C18 analytical column with a gradient elution of methanol and 0.1% formic acid can be used for separation. Detection is performed using an electrospray ionization source in the positive multiple reaction monitoring mode.
- **Data Analysis:** Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the plasma concentration-time data.

Signaling Pathways and Mechanisms of Action (Visualized)

The multifaceted biological effects of Vaccarin are attributed to its ability to modulate several key intracellular signaling pathways.

Pro-Angiogenic Signaling

Vaccarin promotes angiogenesis by activating the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

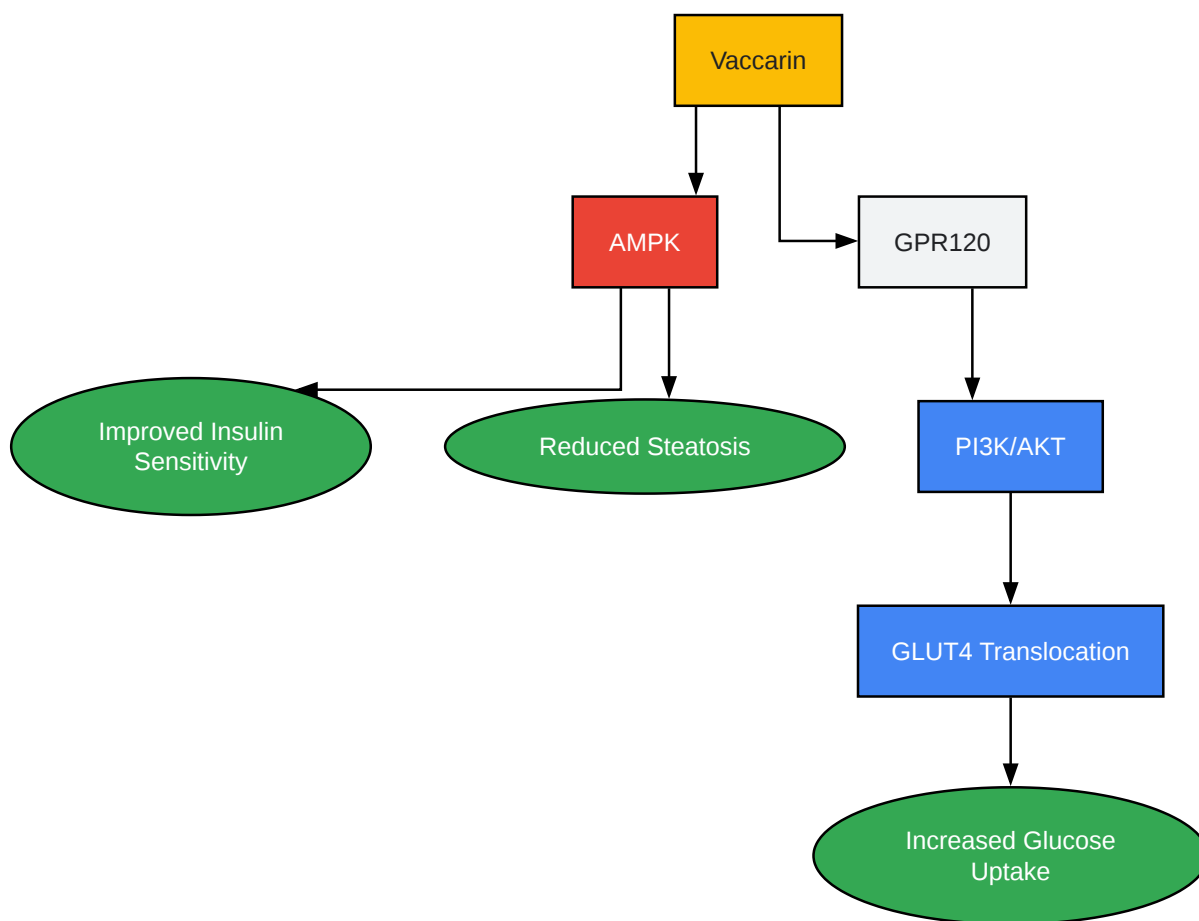


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Caption: Vaccarin-induced pro-angiogenic signaling cascade.

Metabolic Regulation via AMPK and GPR120

Vaccarin improves metabolic health by activating AMPK, a central regulator of energy homeostasis, and GPR120, a receptor involved in glucose metabolism.

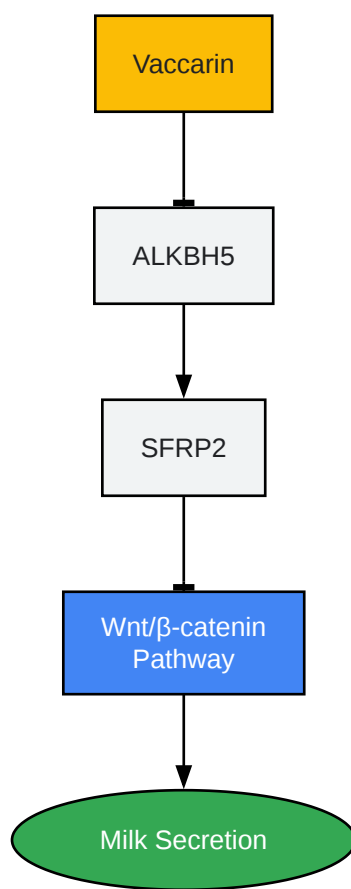


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Caption: Metabolic regulatory pathways activated by Vaccarin.

Lactation Promotion through Wnt/ β -catenin Signaling

Vaccarin's role in promoting lactation involves the intricate regulation of the Wnt/ β -catenin pathway.



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Caption: Vaccarin's mechanism for promoting milk secretion.

Conclusion

Vaccarin is a promising natural product with a diverse pharmacological profile. Its ability to modulate key signaling pathways involved in angiogenesis, metabolism, and lactation underscores its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of Vaccarin for researchers and drug development professionals, highlighting areas for future investigation and potential clinical applications. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in various disease models.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Vaccarin (CAS: 53452-16-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3338940#vaccarin-cas-number-53452-16-7]

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